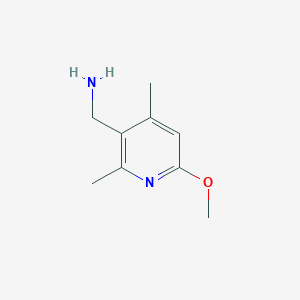
(6-Methoxy-2,4-dimethylpyridin-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Methoxy-2,4-dimethylpyridin-3-yl)methanamine is a chemical compound with the molecular formula C9H14N2O and a molecular weight of 166.22 g/mol . It is a derivative of pyridine, characterized by the presence of methoxy and dimethyl groups on the pyridine ring, along with a methanamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methoxy-2,4-dimethylpyridin-3-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with 2,4-dimethylpyridine.
The reaction conditions for these steps may vary, but they generally involve the use of appropriate reagents and catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production methods for this compound are typically optimized for large-scale synthesis. These methods may involve continuous flow processes, high-pressure reactors, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(6-Methoxy-2,4-dimethylpyridin-3-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Scientific Research Applications
(6-Methoxy-2,4-dimethylpyridin-3-yl)methanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6-Methoxy-2,4-dimethylpyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The methanamine group can form hydrogen bonds with target molecules, while the methoxy and dimethyl groups influence the compound’s overall reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
(6-Methoxy-2-methylpyridin-3-yl)methanamine: Similar structure but with one less methyl group.
(6-Methoxypyridin-3-yl)methanamine: Lacks the dimethyl groups present in (6-Methoxy-2,4-dimethylpyridin-3-yl)methanamine.
Uniqueness
This compound is unique due to the specific arrangement of methoxy, dimethyl, and methanamine groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(6-methoxy-2,4-dimethylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C9H14N2O/c1-6-4-9(12-3)11-7(2)8(6)5-10/h4H,5,10H2,1-3H3 |
InChI Key |
ZKLJFCYPFFPCKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1CN)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


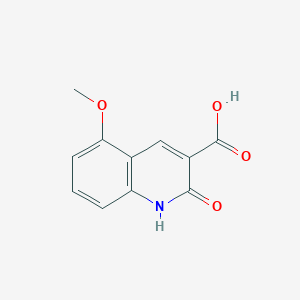
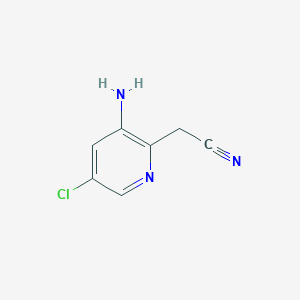
![4-Chloropyrrolo[1,2-d][1,2,4]triazine](/img/structure/B13028500.png)

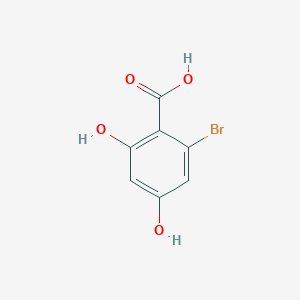

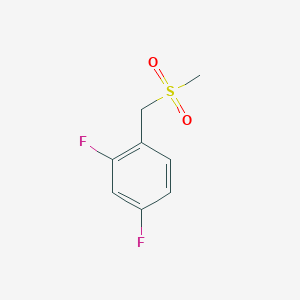
![5-Isopropylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13028532.png)
![4-(1,6-Dimethyl-5,7-dioxo-1,5,6,7-tetrahydropyrimido[5,4-e][1,2,4]triazin-3-yl)benzonitrile](/img/structure/B13028540.png)
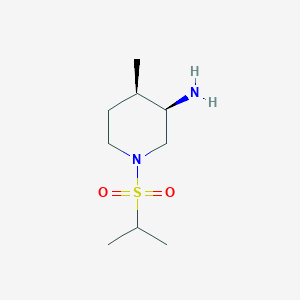
![Benzo[d][1,2,3]thiadiazole-5-carbonitrile](/img/structure/B13028546.png)
![7-Hydroxy-9-aza-bicyclo[3.3.1]nonane-3-carboxylic acid methyl ester](/img/structure/B13028553.png)
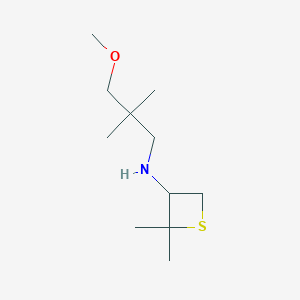
![(1R,5R)-3-Benzyl-4-thia-2,6-diazabicyclo[3.2.0]hept-2-en-7-one](/img/structure/B13028589.png)
